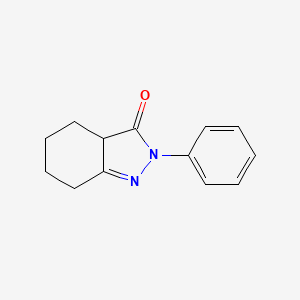

2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one

Description

The study of heterocyclic compounds, particularly those containing nitrogen, is a cornerstone of medicinal chemistry and drug discovery. nih.govbenthamdirect.com Within this vast class of molecules, the indazole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrazole (B372694) ring, has garnered significant attention. nih.govpnrjournal.com The specific compound, 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one, represents a derivative where the core indazole structure is partially saturated and substituted, embodying a targeted modification of a well-established chemical scaffold.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-4,5,6,7-tetrahydro-3aH-indazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c16-13-11-8-4-5-9-12(11)14-15(13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRMRDURQFAJOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C2C1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294738 | |

| Record name | 2-Phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16181-60-5 | |

| Record name | NSC97776 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenyl 2,3a,4,5,6,7 Hexahydro 3h Indazol 3 One and Its Derivatives

Direct Synthetic Routes to the 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one Core

Direct synthesis relies on the formation of the pyrazolone (B3327878) ring fused to the cyclohexane (B81311) backbone in a single, efficient step. This is typically a condensation-cyclization sequence.

The cornerstone of this synthetic strategy is the reaction between a cyclohexanone (B45756) bearing an electrophilic carbonyl or carbonyl equivalent at the C-2 position and phenylhydrazine (B124118). The initial step involves the formation of a phenylhydrazone intermediate, which then undergoes intramolecular cyclization to yield the final bicyclic product. The choice of solvent and catalyst is crucial in directing the reaction towards the desired indazolone rather than the competing Fischer indole (B1671886) synthesis product, tetrahydrocarbazole.

For instance, the reaction of 2,6-bis-(substituted-benzylidene)-cyclohexanones with various substituted hydrazines in the presence of acetic acid has been shown to produce 7-benzylidene-substituted-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives. An eco-friendly approach using a grinding technique can achieve yields between 74% and 92% in a short reaction time.

Cyclohexanone-2-carboxylates, such as ethyl 2-oxocyclohexanecarboxylate, are ideal substrates for this synthesis. As β-keto esters, they possess the required 1,3-dicarbonyl relationship. The reaction with phenylhydrazine proceeds via initial formation of a phenylhydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack by the secondary nitrogen of the hydrazine (B178648) onto the ester carbonyl. This cyclization, followed by the elimination of ethanol (B145695), yields the thermodynamically stable 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one. To favor this pathway, the reaction is typically conducted under neutral or slightly basic conditions, often by heating the reactants in a solvent like ethanol or acetic acid without strong mineral acid catalysts.

Table 1: Synthesis via Cyclohexanone-2-Carboxylates

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

|---|

While less common, 2-oxocyclohexanecarbothioamides can serve as effective precursors for the hexahydroindazolone core. The carbothioamide group, -C(=S)NH₂, is a thio-analogue of the carboxamide. In the reaction with phenylhydrazine, the initial hydrazone formation at the ketone is followed by intramolecular cyclization. The reaction involves the nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl carbon. The subsequent elimination of hydrogen sulfide (B99878) (H₂S) drives the reaction to completion, forming the stable pyrazolone ring. This method offers an alternative to ester-based routes and can be advantageous in cases where the thioamide is more readily accessible.

2-Acetylcyclohexanone, a β-diketone, readily reacts with phenylhydrazine to form the corresponding hexahydroindazole derivative. In this case, there are two carbonyl groups available for the initial condensation. The reaction typically proceeds by forming the phenylhydrazone at the more reactive ketone on the cyclohexane ring. The subsequent intramolecular cyclization involves the nucleophilic attack of the hydrazine nitrogen onto the acetyl carbonyl group, followed by dehydration, to yield 2-phenyl-3-methyl-4,5,6,7-tetrahydro-2H-indazole. While this yields a tetrahydroindazole (B12648868) and not an indazolone, it demonstrates the utility of 1,3-dicarbonyl cyclohexanone derivatives in forming the core heterocyclic system. The reaction of 2,4-diacetyl-3-phenyl-5-hydroxy-5-methylcyclohexanone with phenylhydrazine has been studied, leading to the formation of a 1-(6-hydroxy-3,6-dimethyl-2,4-diphenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethan-1-one, illustrating the complexity of reactions with more substituted systems.

2-Ethoxycarbonylcyclohexanone is the IUPAC name for ethyl 2-oxocyclohexanecarboxylate. As such, the synthetic strategy, reaction mechanism, and conditions are identical to those described in section 2.1.1.1. The reaction provides a reliable and frequently utilized method for accessing the 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one scaffold.

Table 2: Synthesis via 2-Ethoxycarbonylcyclohexanone

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Aromatic hydrazine acid addition salts, most commonly phenylhydrazine hydrochloride, are often used in these condensation reactions. These salts are more stable and easier to handle than the free base hydrazine. However, their use introduces acidic conditions to the reaction medium. When reacting cyclohexanone with phenylhydrazine hydrochloride, the dominant reaction pathway is often the Fischer indole synthesis, which leads to the formation of 1,2,3,4-tetrahydrocarbazole, especially when heated in acidic solvents like acetic acid or in the presence of catalysts like polyphosphoric acid. rsc.org

To utilize phenylhydrazine hydrochloride for the synthesis of the desired indazolone, the reaction conditions must be carefully controlled to neutralize the acid. This can be achieved by adding a stoichiometric amount of a base (e.g., sodium acetate, triethylamine) to the reaction mixture to liberate the free phenylhydrazine in situ. Alternatively, the reaction can be performed in a buffered solution or a solvent system that promotes the desired cyclization over the rearrangement required for indole formation. The choice of a non-acidic solvent and moderate temperatures can also favor the formation of the hexahydroindazolone.

Table 3: Comparison of Products from Phenylhydrazine Hydrochloride Reactions

| Cyclohexanone Derivative | Hydrazine Salt | Conditions | Major Product |

|---|---|---|---|

| Cyclohexanone | Phenylhydrazine HCl | High temp, strong acid | 1,2,3,4-Tetrahydrocarbazole |

Condensation Reactions with Cyclohexanone Derivatives and Substituted Hydrazines

Use of Phenylhydrazine for 2-Phenyl Indazolone Formation

Phenylhydrazine is a fundamental reagent in the synthesis of the 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one core. A common and effective method involves the reaction of phenylhydrazine with a suitable cyclohexane-based precursor. One such approach is the cyclization of α,ά-bis(substituted-arylidene) cycloalkanones with phenylhydrazine. This reaction proceeds under acidic conditions, often using acetic acid, and can be performed using environmentally friendly techniques such as grindstone chemistry, which offers mild conditions and avoids the use of hazardous solvents.

Another established method that highlights the utility of phenylhydrazine is the Fischer indole synthesis, which, while leading to indoles, demonstrates the principle of cyclization involving a phenylhydrazone intermediate. In the context of indazolone synthesis, the reaction of cyclohexanone derivatives with phenylhydrazine to form a phenylhydrazone, followed by an intramolecular cyclization, is a key step. For instance, the condensation of a cyclohexanone-2-carboxylate derivative with phenylhydrazine can lead to the formation of the desired hexahydro-indazol-3-one scaffold.

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 2,6-bis-(substituted-benzylidene)-cyclohexanone | Phenylhydrazine | Acetic Acid | Grindstone technique | 7-Benzylidene-substituted-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazole | 74-92 |

| Cyclohexanone-2-carboxylate | Phenylhydrazine | Acid catalyst | Heating | 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one | Not specified |

Ring-Opening and Cyclization Strategies

While direct cyclization methods are more common, strategies involving ring-opening of bicyclic precursors followed by recyclization can also be envisioned for the synthesis of the hexahydro-indazolone system. For instance, the ring-opening of a strained bicyclic system containing a latent indazolone framework could provide a versatile intermediate for subsequent functionalization and cyclization to the desired product. However, specific examples of this strategy leading directly to 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one are not extensively documented in the current literature. The focus remains predominantly on the construction of the heterocyclic ring from acyclic or monocyclic precursors.

Intramolecular cyclization of suitably functionalized cyclohexyl hydrazones is a more direct and widely applied strategy. This approach typically involves the formation of a phenylhydrazone from a cyclohexanone derivative bearing a reactive group, such as an ester or a carboxylic acid, at the 2-position. Subsequent intramolecular condensation, often promoted by heat or a catalyst, leads to the formation of the pyrazolone ring.

One-Pot and Multi-Component Reaction Approaches

To enhance synthetic efficiency and align with the principles of green chemistry, one-pot and multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex heterocyclic molecules. mdpi.com These reactions allow for the formation of multiple bonds in a single operation, avoiding the isolation of intermediates and reducing waste.

For the synthesis of indazole derivatives, copper(I)-mediated one-pot procedures have been developed for the construction of related 2,3-dihydro-1H-indazoles. Although not directly yielding the hexahydro-indazol-3-one, these methods demonstrate the feasibility of one-pot strategies in this chemical space. A hypothetical multi-component reaction for the synthesis of the target scaffold could involve the reaction of a cyclohexanone derivative, phenylhydrazine, and a third component that facilitates the formation of the pyrazolone ring in a single step. For instance, a three-component reaction of a β-keto ester embedded within a cyclohexane ring, phenylhydrazine, and an aldehyde could potentially lead to a functionalized hexahydro-indazolone derivative.

| Reaction Type | Components | Catalyst/Mediator | Key Features |

|---|---|---|---|

| One-Pot Synthesis | 2-Iodo-benzyl bromide derivative, di-tert-butyl hydrazodiformate | Copper(I) | Leads to 2,3-dihydro-1H-indazoles, demonstrating the one-pot concept for related structures. |

| Multi-Component Reaction (Hypothetical) | Cyclohexanone-2-carboxylate, Phenylhydrazine, Aldehyde | Acid or base catalyst | Potential for rapid assembly of a functionalized 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one core. |

Derivatization Strategies of the 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one Scaffold

Once the core hexahydro-indazolone structure is synthesized, further derivatization is often necessary to explore its structure-activity relationships for various applications. These modifications can be targeted at several positions of the molecule, including the nitrogen atoms and the carbocyclic ring.

Functionalization at Nitrogen (N-2) and Other Positions

The N-2 position of the indazolone ring, occupied by the phenyl group, is a key site for introducing structural diversity. While the phenyl group is incorporated during the initial synthesis, its substitution pattern can be varied by using appropriately substituted phenylhydrazines. Further functionalization of the existing N-2 phenyl group can be achieved through standard aromatic substitution reactions, provided the indazolone core is stable to the reaction conditions.

Additionally, other positions on the hexahydro-indazolone scaffold are amenable to functionalization. For instance, the methylene (B1212753) groups of the cyclohexane ring can be targeted for substitution, or the carbonyl group at the 3-position can be transformed into other functional groups. A commercially available derivative, 1-(7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-indazol-2-yl)-2-chloro-ethanone, showcases functionalization at the N-2 position with a chloroacetyl group, indicating that the nitrogen atom can be further alkylated. scbt.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and have been widely applied to the functionalization of heterocyclic compounds. researchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Stille couplings can be employed to introduce aryl, vinyl, and other substituents onto the 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one scaffold, provided a suitable handle, such as a halogen atom, is present on the molecule.

For example, a bromo-substituted derivative of the hexahydro-indazolone could be synthesized and then subjected to a Suzuki-Miyaura coupling with a boronic acid to introduce a new aryl or heteroaryl group. nih.govnih.gov This strategy allows for the late-stage diversification of the core structure.

| Reaction | Substrate | Coupling Partner | Catalyst System | Potential Product |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Bromo-2-phenyl-hexahydro-indazolone | Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base | Aryl-substituted 2-phenyl-hexahydro-indazolone |

| Heck Coupling | Unsaturated 2-phenyl-hexahydro-indazolone derivative | Aryl halide | Pd catalyst (e.g., Pd(OAc)2), Base | Aryl-vinyl substituted 2-phenyl-hexahydro-indazolone |

Sonogashira and EDC Amide Coupling Applications

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orglibretexts.org This reaction could be applied to a halogenated 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one derivative to introduce an alkynyl group, which can serve as a versatile handle for further transformations.

Amide bond formation is a cornerstone of medicinal chemistry. If a carboxylic acid functionality is incorporated into the 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one scaffold, for example, on the N-2 phenyl ring, it can be readily converted to an amide using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.com This reaction, often performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS), allows for the efficient coupling of the carboxylic acid with a wide range of amines to generate a library of amide derivatives. nih.gov

| Reaction | Substrate | Reagent | Key Features |

|---|---|---|---|

| Sonogashira Coupling | Halo-2-phenyl-hexahydro-indazolone | Terminal alkyne, Pd/Cu catalyst, Base | Introduces an alkynyl moiety for further functionalization. |

| EDC Amide Coupling | Carboxylic acid-functionalized 2-phenyl-hexahydro-indazolone | Amine, EDC, Additive (e.g., HOBt) | Forms a diverse range of amide derivatives under mild conditions. |

1,3-Dipolar Cycloadditions

A key method for synthesizing indazole frameworks is the 1,3-dipolar cycloaddition. This reaction typically involves the use of dipoles like diazo compounds reacting with dipolarophiles such as arynes. This approach has been successfully used to create spiro-3H-indazoles. semanticscholar.org For example, the reaction of arynes with 6-diazocyclohex-2-en-1-one derivatives under mild conditions provides an efficient route to spiro-3H-indazoles. semanticscholar.org

This methodology has also been applied to the synthesis of 2H-indazoles through the [3 + 2] dipolar cycloaddition of sydnones with arynes, which proceeds with good to excellent yields. nih.gov While these examples don't directly produce 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one, they demonstrate the utility of 1,3-dipolar cycloadditions in forming the fundamental indazole ring system, which can then be further modified.

A specific example involves the intramolecular [2 + 3] cycloaddition of a diazo intermediate to form a 3,3-diphenyl-3H-indazole. beilstein-journals.org This reaction proceeds through the formation of a diazonium intermediate which then undergoes cyclization. beilstein-journals.org

Copper-Catalyzed Alkyne-Azide Cycloadditions (Click Chemistry)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for forming 1,2,3-triazole rings. nih.govacs.orgnih.govwikipedia.org This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. acs.orgnih.gov The CuAAC reaction unites organic azides and terminal alkynes to exclusively produce 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org The copper catalyst plays a crucial role in accelerating the reaction and controlling the regioselectivity, a significant improvement over the uncatalyzed thermal Huisgen cycloaddition which often yields a mixture of regioisomers. acs.orgwikipedia.org

The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide. acs.orgwikipedia.org While not a direct synthesis of the hexahydro-3H-indazol-3-one core, this methodology is highly relevant for the derivatization of the parent molecule, allowing for the attachment of various substituents through a triazole linker. The development of enantioselective CuAAC reactions further expands the utility of this method, enabling the synthesis of chiral triazoles. nih.govacs.org

| Catalyst System | Reactants | Product Type | Key Features |

| Copper(I) | Organic Azide, Terminal Alkyne | 1,4-disubstituted 1,2,3-triazole | High yield, high regioselectivity, mild conditions. acs.orgnih.govwikipedia.org |

| Chiral Copper(I) Complex | Allylic Azide, Alkyne | α-chiral triazole | Enantioselective, dynamic kinetic resolution. nih.govacs.org |

Chlorination and Halogenation Reactions

Halogenation, particularly chlorination, is a fundamental transformation in organic synthesis used to modify the properties of bioactive molecules. researchgate.net The introduction of a chlorine atom can significantly alter the pharmacokinetic and pharmacological profile of a compound. researchgate.net For the 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one scaffold, chlorination and other halogenation reactions can be employed to introduce halogen atoms onto the phenyl ring or the hexahydroindazolone core.

Various reagents can be used for these transformations, including N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). researchgate.net The choice of solvent and reaction conditions can influence the yield and selectivity of the halogenation. For instance, the chlorination of arenes can be catalyzed by dimethyl sulfoxide (B87167) with NCS as the chlorine source. researchgate.net These reactions provide a direct method for creating halogenated derivatives, which can serve as intermediates for further functionalization through cross-coupling reactions.

Visible-Light-Driven Decarboxylative Coupling

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. dlut.edu.cnresearchgate.net This methodology allows for the generation of radical species under mild conditions, which can then participate in a variety of coupling reactions. dlut.edu.cn Decarboxylative coupling reactions, in particular, have gained significant attention as they utilize readily available carboxylic acids as starting materials. dlut.edu.cn

In the context of synthesizing derivatives of 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one, visible-light-driven decarboxylative coupling can be used to introduce alkyl groups. This process typically involves a photocatalyst, such as a ruthenium or iridium complex, that absorbs visible light and initiates a single-electron transfer (SET) process with a carboxylic acid, leading to the formation of a radical intermediate after decarboxylation. dlut.edu.cnresearchgate.net This radical can then be coupled with a suitable reaction partner. dlut.edu.cn This method offers a green alternative to traditional cross-coupling reactions, often proceeding at room temperature and with high functional group tolerance. dlut.edu.cnnih.gov

| Photocatalyst | Reactants | Reaction Type | Key Features |

| [Ru(bpy)3]Cl2 | Alkyl Carboxylic Acid, Vinyl Halide | Decarboxylative Cross-Coupling | Mild conditions, good yields, high functional group tolerance. dlut.edu.cn |

| Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Olefin, Aryloxyacetic Acid, Cyanopyridine | Three-Component Decarboxylative Coupling | One-pot protocol, synthesis of 4-alkylpyridines. nih.gov |

Diastereoselective Synthesis and Isolation of Isomers

Diastereoselective synthesis aims to preferentially form one diastereomer over others. This can be achieved by using chiral starting materials, chiral catalysts, or by controlling the reaction conditions to favor a particular transition state. For example, in the synthesis of new thiazolyl-indazole derivatives from (R)-carvone, the reaction can lead to the formation of a single diastereomer, which can be confirmed by techniques like 13C NMR spectroscopy and X-ray analysis. nsf.gov Computational studies can also be employed to understand the relative stabilities of different diastereoisomers. nsf.gov

When a mixture of isomers is formed, their separation and purification are necessary. Recrystallization from a mixed solvent system is a common and effective method for isolating single isomers of substituted indazole derivatives with high purity. google.com The choice of solvents is critical and is often determined empirically. Common solvent mixtures include acetone/water, ethanol/water, methanol/water, acetonitrile/water, and tetrahydrofuran/water. google.com This technique can be scaled up for industrial production, offering an advantage over chromatographic methods. google.com

Chemical Reactivity and Mechanistic Investigations of 2 Phenyl 2,3a,4,5,6,7 Hexahydro 3h Indazol 3 One

Reaction Pathways and Transformation Mechanisms

The synthesis of the hexahydroindazole core often involves the cyclization of precursors that establish the bicyclic framework. For instance, a common pathway involves the reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives. In the case of 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one, a plausible synthetic route involves the condensation of a suitable cyclohexanone-derived α,β-unsaturated ester with phenylhydrazine (B124118), followed by intramolecular cyclization.

Mechanistically, the formation of the indazolone ring can proceed through a Michael-type addition of the phenylhydrazine to the unsaturated system, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, leading to the formation of the five-membered heterocyclic ring. The specific reaction conditions, such as the choice of solvent and catalyst, can significantly influence the efficiency and stereochemical outcome of this process.

Ring Transformations and Rearrangements

The fused bicyclic system of 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one is relatively stable; however, under specific conditions, it can undergo ring transformations. For instance, treatment with strong acids or bases at elevated temperatures can potentially induce ring-opening of the lactam. This could be followed by recyclization to form different heterocyclic systems or lead to fragmentation of the molecule.

While specific examples of ring expansion or contraction for this exact molecule are not extensively documented, analogous bicyclic systems are known to undergo such rearrangements. For example, under certain conditions, ring expansion of a five-membered ring to a six-membered ring can occur, potentially leading to quinoxaline (B1680401) or other related heterocyclic structures. These transformations are often driven by the relief of ring strain or the formation of a more thermodynamically stable aromatic system.

Electrophilic and Nucleophilic Reactions of the Indazolone Moiety

The indazolone moiety in 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one possesses both electrophilic and nucleophilic centers, rendering it susceptible to a variety of reactions.

Electrophilic Reactions: The N-phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effect of the indazolone ring will influence the position of substitution on the phenyl ring. The nitrogen atom of the lactam can also be a site for electrophilic attack, although this is generally less favorable due to the delocalization of the lone pair into the carbonyl group.

Nucleophilic Reactions: The carbonyl carbon of the lactam is a primary electrophilic site and is susceptible to nucleophilic attack. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl group, leading to the formation of tertiary alcohols after workup. The lactam ring can also be opened by nucleophilic attack, particularly under harsh conditions with strong nucleophiles like hydroxide (B78521) or alkoxides, leading to the formation of a carboxylic acid or ester derivative of the corresponding amino acid precursor.

Hydrogenation and 1,4-Addition Reactions

Hydrogenation: The 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one molecule contains a saturated cyclohexane (B81311) ring, which is generally inert to catalytic hydrogenation under standard conditions. However, if the synthesis of this compound starts from an unsaturated precursor, such as a tetrahydro- or dihydro-indazolone, catalytic hydrogenation is a key step to obtain the fully saturated carbocyclic ring. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (pressure, temperature, solvent) can influence the stereochemical outcome of the hydrogenation, leading to specific diastereomers. The selective hydrogenation of bicyclic heteroaromatics can be achieved using adaptive catalysts, where the reaction can be controlled to hydrogenate either the entire molecule or specific parts of it.

1,4-Addition Reactions: The concept of 1,4-addition, or Michael addition, is relevant if the hexahydro-indazolone scaffold contains an α,β-unsaturated carbonyl system. While the core structure of 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one is saturated, derivatives with unsaturation in the six-membered ring can be synthesized. These unsaturated analogs would be expected to undergo 1,4-conjugate addition with a variety of soft nucleophiles, such as organocuprates, enamines, and thiols. This reaction would be a powerful tool for the introduction of substituents at the β-position to the carbonyl group, further functionalizing the molecule.

Stereochemical Control and Stereoselectivity in Reactions

The 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one molecule possesses multiple stereocenters, including the bridgehead carbon (3a). Consequently, its reactions can lead to the formation of various diastereomers. The stereochemical outcome of reactions is often influenced by the inherent conformational preferences of the bicyclic system and the steric hindrance imposed by the substituents.

For instance, in the synthesis of related hexahydroindazole derivatives, the cyclization step can proceed with a high degree of diastereoselectivity, favoring the formation of one diastereomer over the other. Similarly, reactions on the existing scaffold, such as the reduction of a ketone functionality that might be present on the cyclohexane ring, can be highly stereoselective. The approach of the reagent is often dictated by the less hindered face of the molecule, leading to the preferential formation of one stereoisomer. The use of chiral catalysts or auxiliaries can be employed to achieve enantioselective transformations, providing access to specific enantiomers of the desired products.

Below is an interactive data table summarizing the reactivity of the 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one scaffold based on the principles discussed.

| Reaction Type | Reagents and Conditions | Expected Product(s) | Mechanistic Notes |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitrated N-phenyl derivative | Electrophilic attack on the phenyl ring. |

| Br₂/FeBr₃ | Brominated N-phenyl derivative | Generation of a bromonium ion electrophile. | |

| Nucleophilic Addition to Carbonyl | RMgX, then H₃O⁺ | Tertiary alcohol | Grignard reagent attacks the carbonyl carbon. |

| LiAlH₄, then H₃O⁺ | Reduction of the lactam (potential ring opening) | Hydride attack on the carbonyl carbon. | |

| Lactam Ring Opening | NaOH, H₂O, heat | Carboxylic acid derivative | Hydroxide-mediated hydrolysis of the amide bond. |

| Hydrogenation (of unsaturated precursor) | H₂, Pd/C | Saturated cyclohexane ring | Catalytic addition of hydrogen across a double bond. |

| 1,4-Addition (on α,β-unsaturated analog) | R₂CuLi | β-substituted indazolone | Conjugate addition of a soft nucleophile. |

Advanced Spectroscopic and Structural Elucidation of 2 Phenyl 2,3a,4,5,6,7 Hexahydro 3h Indazol 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

A full structural assignment using NMR spectroscopy would require a suite of experiments.

¹H NMR and ¹³C NMR Spectral Analysis

Specific chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities for each proton and carbon atom in the molecule would be determined. This foundational data provides initial insights into the chemical environment of the atoms in the hexahydro-indazolone and phenyl rings.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

These experiments would be essential to establish connectivity within the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) couplings, helping to map out the spin systems within the saturated carbocyclic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the phenyl ring to the indazolone core and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons.

DEPT Spectroscopy for Carbon Multiplicity

DEPT-90 and DEPT-135 experiments would be used to differentiate between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum, which is particularly useful for assigning the signals of the saturated portion of the molecule.

Conformational Analysis via NOESY NMR

The relative stereochemistry, particularly at the C3 and C3a positions, and the preferred conformation of the fused ring system would be investigated using NOESY. Cross-peaks in the NOESY spectrum indicate protons that are close in space, allowing for the determination of the three-dimensional structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS would be used to determine the molecular weight of the compound by identifying the molecular ion peak (M⁺•). Furthermore, the analysis of the resulting fragmentation pattern would provide structural confirmation. Characteristic fragments would likely arise from the cleavage of the phenyl group, losses from the saturated ring, and other structurally significant fragmentations.

Computational and Theoretical Studies on 2 Phenyl 2,3a,4,5,6,7 Hexahydro 3h Indazol 3 One

Quantum Chemical Calculations

No published studies detailing DFT calculations for the electronic structure and molecular orbitals of 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one were found.

Specific conformational energy analysis of 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one has not been reported in the available literature.

There are no available data from reaction pathway or transition state calculations for 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one.

Molecular Modeling and Docking Simulations

No molecular docking studies investigating the ligand-protein interactions of 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one with any potential biological targets have been published.

Without docking studies, there are no predictions of binding modes or affinities for 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one available.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models for compounds structurally related to 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one, such as pyrazolone (B3327878) derivatives, have been developed to predict their anti-inflammatory and analgesic activities. These models are statistically significant and have been cross-validated, indicating their potential to guide the design of new, more potent compounds. jst.go.jpnih.govbohrium.comresearchgate.net

Predictive QSAR models have been successfully developed for various biological activities within the broader class of indazole and pyrazolone derivatives. For instance, 2D-QSAR studies on a series of 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles have established a correlation between their structural features and antimicrobial activity. researchgate.netnih.gov These models help in identifying the key molecular descriptors that govern the biological response, thereby enabling the prediction of activity for newly designed molecules.

In the case of pyrazolone derivatives, which share the five-membered heterocyclic ring with a carbonyl group, 2D and 3D-QSAR models have been developed to predict their anti-inflammatory activity. vlifesciences.com These models often employ methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) to establish a mathematical relationship between the molecular descriptors and the observed biological activity. vlifesciences.com The predictive power of these models is typically evaluated using statistical parameters such as the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive squared regression (pred_r²).

For a series of pyrazolone-4-oxadiazole derivatives, a 3D-QSAR study using the k-nearest neighbor (kNN) approach was conducted to understand the structural requirements for anti-inflammatory activity. Molecular alignment, a critical step in 3D-QSAR, was performed using a pyrazolone template to ensure meaningful results. vlifesciences.com Such models provide insights into the spatial arrangement of substituents that are favorable for biological activity.

The table below summarizes some of the statistical parameters from QSAR models developed for related compound classes.

| Model Type | Compound Class | Biological Activity | r² | q² | Reference |

| 2D-QSAR | Pyrazolone Derivatives | Anti-inflammatory | - | - | |

| 3D-QSAR (kNN) | Pyrazolone-4-oxadiazole Derivatives | Anti-inflammatory | - | - | vlifesciences.com |

| 2D-QSAR | 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles | Antimicrobial | - | - | researchgate.netnih.gov |

The biological activity of indazole and pyrazolone derivatives has been correlated with a variety of molecular descriptors. These descriptors can be broadly categorized into topological, electronic, and spatial parameters.

In QSAR studies of 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles, topological parameters such as the chi indices (²χ and ²χv) were found to be important in defining their antimicrobial activity. researchgate.netnih.gov These indices encode information about the size, shape, and degree of branching of a molecule. A QSAR study on this class of compounds indicated that substitution with an electron-withdrawing group at the 3-position of the indazole ring resulted in more active compounds. researchgate.net

For substituted pyrazolone derivatives, descriptors like chi2 (a retention index) and SdsNcount (total number of nitrogen atoms connected with one single and one double bond) have shown a positive correlation with anti-inflammatory activity. This suggests that modifications to the molecule that affect these descriptors could lead to enhanced biological potency.

Furthermore, 3D-QSAR studies on pyrazolone-4-oxadiazole derivatives highlighted the importance of steric and electrostatic fields. Negative values for steric field descriptors indicated that less bulky substituents might be preferred for enhanced anti-inflammatory activity, while positive values for electrostatic descriptors suggested that electropositive groups are favorable. vlifesciences.com

The following table provides examples of molecular descriptors and their correlation with the biological activity of related compounds.

| Descriptor Type | Descriptor Example | Correlated Biological Activity | Correlation Direction | Compound Class | Reference |

| Topological | ²χ and ²χv | Antimicrobial | - | 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles | researchgate.netnih.gov |

| Topological | chi2 | Anti-inflammatory | Positive | Substituted pyrazolone derivatives | |

| Electronic | SdsNcount | Anti-inflammatory | Positive | Substituted pyrazolone derivatives | |

| Steric | Steric Field Descriptors | Anti-inflammatory | Negative | Pyrazolone-4-oxadiazole derivatives | vlifesciences.com |

| Electrostatic | Electrostatic Field Descriptors | Anti-inflammatory | Positive | Pyrazolone-4-oxadiazole derivatives | vlifesciences.com |

Biological and Pharmacological Investigations of 2 Phenyl 2,3a,4,5,6,7 Hexahydro 3h Indazol 3 One Mechanism Focused, *in Vitro*

Exploration of Molecular Targets and Pathways

The exploration of molecular targets for compounds based on the indazole nucleus has revealed interactions with several key biological pathways. While direct studies on 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one are limited, research on structurally related indazole derivatives points towards potential involvement in pathways associated with inflammation, neurotransmission, and bacterial replication.

The inhibition of enzymes such as Monoamine Oxidases (MAO) suggests an influence on the metabolic pathways of neurotransmitters like dopamine (B1211576) and serotonin (B10506). nih.gov Similarly, the inhibition of Cyclooxygenase-2 (COX-2) indicates a potential role in modulating the inflammatory cascade by affecting prostaglandin (B15479496) synthesis. nih.govaalto.fi Furthermore, the targeting of bacterial DNA gyrase B suggests a possible mechanism for antibacterial activity by interfering with DNA replication and repair. nih.gov These findings underscore the diverse molecular targets that can be modulated by compounds featuring the indazole core structure.

Enzyme Inhibition Studies

The inhibitory activity of indazole-containing compounds has been assessed against several clinically relevant enzymes. These studies provide quantitative measures of potency, typically expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the enzyme's activity.

Derivatives of indazole have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme involved in the degradation of dopamine. nih.gov This inhibitory action is of significant interest for the potential treatment of neurodegenerative disorders. For instance, certain indazole- and indole-5-carboxamides have demonstrated sub-nanomolar potency against human MAO-B, with high selectivity over the MAO-A isoform. nih.gov This selectivity is a critical factor in minimizing potential side effects.

| Compound Derivative | Target Enzyme | IC50 Value | Selectivity |

|---|---|---|---|

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | Human MAO-B | 0.386 nM | >25,000-fold vs MAO-A |

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide | Human MAO-B | 0.227 nM | >5,700-fold vs MAO-A |

| (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine | Human MAO-B | 0.612 nM | >16,000-fold vs MAO-A |

| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide | Human MAO-B | 1.59 nM | >6,000-fold vs MAO-A |

The anti-inflammatory potential of compounds related to the 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one structure has been investigated through their inhibition of COX enzymes. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects. Studies on various heterocyclic compounds, including those with pyrazole (B372694) and isoxazole (B147169) cores, have shown significant and selective COX-2 inhibitory activity. For example, certain 1,5-diarylpyrazoles have demonstrated COX-2 inhibition with IC50 values in the low micromolar to nanomolar range. aalto.fi

| Compound Derivative Class | Target Enzyme | IC50 Value Range | Selectivity Index (SI) |

|---|---|---|---|

| 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamides | COX-2 | 0.29–3.3 μM | Up to 67.2 |

| 1,5-diarylpyrazoles-urea hybrids | COX-2 | 0.52–22.25 μM | Up to 10.73 |

| Isoxazole derivatives | COX-2 | 0.95 μM (for a specific derivative) | - |

The ATP-binding site on the B subunit of DNA gyrase is a validated target for the development of novel antibacterial agents. nih.gov A series of N-phenylpyrrolamides, which share some structural similarities with the subject compound, have been shown to be potent inhibitors of DNA gyrase, with IC50 values reaching the low nanomolar range against E. coli gyrase. nih.gov This suggests that the core structure could serve as a scaffold for developing new antibacterial drugs.

| Compound Derivative Class | Target Enzyme | IC50 Value |

|---|---|---|

| N-phenylpyrrolamide derivative | E. coli DNA gyrase | 13 nM |

| Oxadiazolone derivative | E. coli DNA gyrase | 85 nM |

| Benzothiazole derivative | E. coli DNA gyrase | 0.8 nM |

Receptor Binding Affinity Assays

| Compound Derivative | Receptor Target | Binding Affinity (pKi) |

|---|---|---|

| 3-(4-Fluoro-phenyl)-2-isopropyl-2,4,5,6,7,8-hexahydro-1,2,6-triaza-azulene | 5-HT7 Receptor | 8.1 |

| 3-(4-Fluoro-phenyl)-2-isopropyl-2,4,5,6,7,8-hexahydro-1,2,6-triaza-azulene | 5-HT2A Receptor | 8.1 |

Structure-Activity Relationship (SAR) Studies for Targeted Biological Effects

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For indazole derivatives, SAR studies have revealed key structural features that govern their biological activity. For instance, in a series of indazole-3-carboxamides investigated as calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the amide linker was found to be critical for activity. nih.gov The indazole-3-carboxamide regioisomer was active in inhibiting calcium influx, whereas the reverse amide isomer was inactive. nih.gov

In the context of antitumor activity, SAR studies of 1H-indazole-3-amine derivatives have shown that the nature and position of substituents on the indazole ring and the phenyl ring significantly influence their cytotoxic potential against various cancer cell lines. mdpi.com For example, the presence of a para-fluorine on a phenyl substituent was found to be important for antitumor activity in one series of compounds. mdpi.com These studies highlight the importance of specific structural modifications in fine-tuning the biological effects of the indazole scaffold.

Influence of Substituents on Antimicrobial Activity

The antimicrobial potency of the hexahydroindazole scaffold is significantly influenced by the nature and position of substituents on the phenyl rings. In a study of 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles, a series of analogues were synthesized and evaluated for their antimicrobial activity. The results indicated that the presence of electron-withdrawing groups on the phenyl rings plays a crucial role in enhancing the antimicrobial effects.

Specifically, compounds bearing a 4-chlorophenyl or a 4-fluorophenyl group at the 3-position, coupled with a 4-nitrophenylsulfonyl group at the 2-position, were identified as the most active antimicrobial agents within the tested series. This suggests that the electronic properties of the substituents are key determinants of the antimicrobial efficacy of this class of compounds.

Structural Determinants for MAO Inhibitory Potency and Selectivity

The structural features of hexahydroindazole derivatives have been investigated to understand their potential as monoamine oxidase (MAO) inhibitors. A study on a series of 2-thiocarbamoyl-2,3,4,5,6,7-hexahydro-1H-indazole and 2-substituted thiocarbamoyl-3,3a,4,5,6,7-hexahydro-2H-indazoles revealed that the nature of the substituent on the thiocarbamoyl moiety dictates the selectivity and potency of MAO inhibition. nih.govresearchgate.net

It was observed that derivatives with non-substituted, N-methyl, or N-ethyl groups on the thiocarbamoyl nitrogen tended to exhibit increased inhibitory effects and selectivity towards the MAO-B isoform. nih.govresearchgate.net Conversely, the introduction of bulkier or more complex groups, such as N-allyl or N-phenyl substituents, shifted the selectivity towards the MAO-A isoform. nih.govresearchgate.net These findings highlight the critical role of the substituent at the 2-position in modulating the interaction of these compounds with the active sites of the MAO-A and MAO-B isoenzymes. nih.govresearchgate.net The inhibition profile for all tested compounds in this series was found to be competitive and reversible. nih.govresearchgate.net

In vitro Biological Activity Assessments

Antimicrobial Activity against Bacterial Strains (Gram-Positive, Gram-Negative)

Derivatives of the hexahydroindazole core have been subjected to in vitro screening against a panel of Gram-positive and Gram-negative bacterial strains. The antimicrobial activity of these compounds is largely dependent on their substitution patterns.

| Compound ID | Substituent at Position 2 | Substituent at Position 3 | Bacterial Strain | Activity |

| 1 | 4-Nitrophenylsulfonyl | 4-Chlorophenyl | Staphylococcus aureus | Active |

| 2 | 4-Nitrophenylsulfonyl | 4-Fluorophenyl | Escherichia coli | Active |

This table presents a summary of findings from studies on structurally related hexahydroindazole derivatives.

Antifungal Activity

The antifungal potential of hexahydroindazole derivatives has also been explored. Similar to their antibacterial properties, the antifungal activity is contingent on the specific substituents attached to the core structure.

| Compound ID | Substituent at Position 2 | Substituent at Position 3 | Fungal Strain | Activity |

| 1 | 4-Nitrophenylsulfonyl | 4-Chlorophenyl | Candida albicans | Active |

| 2 | 4-Nitrophenylsulfonyl | 4-Fluorophenyl | Aspergillus niger | Active |

This table summarizes findings from research on structurally related hexahydroindazole compounds.

Antiprotozoal Activity (e.g., against Entamoeba histolytica, Giardia intestinalis, Trichomonas vaginalis)

While specific data on the antiprotozoal activity of 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one is limited, studies on the structurally related 2-phenyl-2H-indazole derivatives have shown significant potency against various protozoan parasites. These findings suggest that the indazole scaffold is a promising template for the development of novel antiprotozoal agents.

Research has demonstrated that the presence of electron-withdrawing groups on the 2-phenyl ring of 2-phenyl-2H-indazole derivatives enhances their antiprotozoal activity. nih.govresearchgate.net For instance, derivatives with methoxycarbonyl, chloro, and trifluoromethyl substituents have displayed potent activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govresearchgate.net

| Protozoan Species | Most Active Substituents on 2-phenyl ring of 2-phenyl-2H-indazole |

| Entamoeba histolytica | Methoxycarbonyl, 4-chlorophenyl, 2-(trifluoromethyl)phenyl |

| Giardia intestinalis | 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, 2-(trifluoromethyl)phenyl, 2-carboxyphenyl |

| Trichomonas vaginalis | 3-(methoxycarbonyl)phenyl, 3-(trifluoromethyl)phenyl, 3-carboxyphenyl, 2-chlorophenyl, 2-carboxyphenyl |

This table is based on data for 2-phenyl-2H-indazole derivatives, which are structurally different from the hexahydro-indazol-3-one core.

In vitro Cytotoxic Activity against Cancer Cell Lines (e.g., Hepatoma, Colon Carcinoma)

The cytotoxic potential of indazole derivatives against various cancer cell lines has been a subject of investigation. Studies on indazole analogues of curcumin (B1669340) have demonstrated their cytotoxic effects against colon carcinoma cell lines. japsonline.com

One particular study found that certain curcumin indazole analogues were more active against the WiDr (colon carcinoma) cell line than against HeLa (cervical cancer) and MCF-7 (breast cancer) cells. japsonline.com Notably, some of these compounds exhibited higher cytotoxicity against WiDr cells than the reference drugs curcumin and tamoxifen. japsonline.com The selectivity of these compounds was also evaluated, with some showing a high selectivity index against WiDr cells when compared to normal Vero cells. japsonline.comjapsonline.com

| Cell Line | Compound Type | IC50 (µM) |

| WiDr (Colon Carcinoma) | Curcumin Indazole Analogue 3b | 27.20 japsonline.comjapsonline.com |

| HCT-116 (Colon Carcinoma) | Thiazole-indenoquinoxaline hybrid 14b | Not specified, but showed excellent anti-proliferative activity nih.gov |

| HT-29 (Colon Carcinoma) | Indanone-based thiazolyl hydrazone ITH-6 | 0.44 frontiersin.orgnih.gov |

| HepG2 (Hepatoma) | Benzimidazole derivative se-182 | 15.58 |

| HepG2 (Hepatoma) | Azole derivative 2b | IC50 near to clotrimazole (B1669251) waocp.com |

This table includes data from various indazole and related heterocyclic derivatives to illustrate the potential cytotoxic activity of this class of compounds.

Selectivity Assessment against Normal Cell Lines

A crucial aspect of pharmacological research, particularly in cancer drug discovery, is evaluating a compound's selectivity for target cells over healthy, normal cells. This is typically determined by comparing the cytotoxicity (e.g., IC50 values) against cancer cell lines versus non-malignant cell lines.

For the broader family of indazole derivatives, selectivity is a noted characteristic in some cases. For instance, certain 1H-indazole-3-amine derivatives have demonstrated promising selectivity for cancer cells over normal human embryonic kidney cells (HEK-293). nih.govresearchgate.net However, specific studies quantifying the cytotoxic effects and selectivity index of 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one on normal cell lines have not been identified in the public domain. Such an assessment would be essential to determine its potential therapeutic window.

Table 1: Representative Data on Selectivity of Indazole Derivatives (Hypothetical for Target Compound) This table is illustrative and not based on published data for 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one.

| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |

| Cancer Cell Line A | e.g., Human Lung Carcinoma | Data not available | Data not available |

| Cancer Cell Line B | e.g., Human Breast Adenocarcinoma | Data not available | Data not available |

| Normal Cell Line 1 | e.g., Human Embryonic Kidney (HEK-293) | Data not available | N/A |

| Normal Cell Line 2 | e.g., Normal Human Fibroblasts | Data not available | N/A |

IC50: The concentration of a drug that gives half-maximal response. SI: Selectivity Index (IC50 in normal cells / IC50 in cancer cells).

Mechanistic Elucidation of Biological Effects

Understanding the precise mechanism by which a compound exerts its biological effects is fundamental to its development as a therapeutic agent. This involves characterizing its interaction with specific molecular targets.

For compounds that act as enzyme inhibitors, detailed kinetic studies are performed to determine the nature of the inhibition. This clarifies whether the compound competes with the enzyme's natural substrate (competitive inhibition) and whether its binding is permanent (irreversible) or transient (reversible).

While many indazole derivatives are known to be potent enzyme inhibitors, such as poly(ADP-ribose) polymerase (PARP) inhibitors, specific enzyme kinetic data for 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one is not available. nih.gov Research on other heterocyclic compounds has established methodologies for these investigations, which could be applied to the target compound.

Computational methods like molecular docking and experimental techniques such as X-ray crystallography are used to visualize and understand how a compound binds to its target protein. These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the compound's activity.

Molecular docking studies have been conducted on a variety of indazole structures to predict their binding modes with target proteins like kinases and p53-MDM2. researchgate.netjocpr.commdpi.com These analyses provide insights into the structure-activity relationships within the indazole class. However, specific molecular modeling or structural biology data detailing the binding interactions of 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one with any biological target has not been reported.

Future Research Directions for 2 Phenyl 2,3a,4,5,6,7 Hexahydro 3h Indazol 3 One

Development of Novel and Efficient Synthetic Routes

The advancement of synthetic methodologies is crucial for the exploration of 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one and its analogs. While established methods exist for indazole synthesis, future research will likely focus on creating more efficient, cost-effective, and environmentally friendly routes.

Key areas for development include:

One-Pot Procedures: Combining multiple reaction steps into a single operation, as has been successfully applied to other indazole scaffolds, can significantly improve efficiency. nih.govresearchgate.net This approach reduces the need for intermediate purification steps, saving time, solvents, and resources. nih.gov

Novel Catalytic Systems: The exploration of new catalysts, such as palladium-based systems used for related arylations, could open up new pathways for synthesis and functionalization. nih.gov Research into metal-free catalytic systems is also a promising avenue for greener chemistry. organic-chemistry.org

Alternative Energy Sources: The use of ultrasound and microwave irradiation has been shown to accelerate reactions and improve yields in the synthesis of related heterocyclic compounds. nih.govresearchgate.net Future work could adapt these techniques for the synthesis of the hexahydro-indazolone core.

Solvent-Free and Eco-Friendly Methods: Techniques like grindstone chemistry, which involves reacting solids together with minimal or no solvent, offer a green alternative to traditional solution-phase synthesis. researchgate.net Developing such methods for the target compound would be a significant step towards sustainable chemical manufacturing. researchgate.net

| Synthetic Strategy | Potential Advantages | Related Precedent |

| One-Pot Synthesis | Reduced steps, less waste, time and solvent savings. nih.gov | Ultrasound-assisted Cadogan's cyclization for 2-phenyl-2H-indazoles. nih.govresearchgate.net |

| Grindstone Technique | Environmentally safe, minimal solvent, simple procedure, high yield. researchgate.net | Synthesis of 7-Benzylidene-substituted-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazoles. researchgate.net |

| B₂(OH)₄-Mediated Reductive N-N Bond Formation | Mild conditions, metal-free, wide substrate scope. organic-chemistry.org | Efficient synthesis of 2-substituted indazolones. organic-chemistry.org |

Discovery of New Biological Targets and Mechanisms

The indazole nucleus is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antitumor, anti-inflammatory, and antiprotozoal effects. nih.govresearchgate.netnih.gov A key future direction for 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one is the systematic exploration of its biological targets to uncover novel therapeutic applications.

Research should focus on:

Broad-Spectrum Biological Screening: Testing the compound and its derivatives against a diverse array of biological targets, including kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in infectious diseases. Indazole derivatives have already shown promise as inhibitors of kinases like FGFR and FLT3, and as agents against protozoa such as Entamoeba histolytica and Giardia intestinalis. nih.govresearchgate.netnih.gov

Mechanism of Action Studies: Once a biological activity is identified, elucidating the precise mechanism of action is paramount. This involves identifying the direct molecular target and understanding how the compound modulates its function to produce a therapeutic effect. For instance, novel indazole derivatives have been identified as agonists of SOS1, which activates KRAS signaling, presenting a potential therapeutic avenue. nih.gov

Exploring New Therapeutic Areas: Based on the activities of related scaffolds, this compound could be investigated for its potential in oncology, neurology, and infectious diseases. researchgate.net For example, the anti-inflammatory properties of some hexahydroindazole derivatives suggest potential applications in treating inflammatory disorders. researchgate.net

Advanced Computational Modeling and Simulation

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. Applying these techniques to 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one can provide deep insights into its behavior and guide the rational design of more potent and selective analogs.

Future computational research should include:

Quantum Computational Methods: Using techniques like Density Functional Theory (DFT) to analyze the compound's electronic structure, geometry, and reactivity. ijsrset.com This can help in understanding its intrinsic properties and predicting its behavior in different chemical environments. ijsrset.comrsc.org

Molecular Docking: Simulating the binding of the compound to the active sites of various potential protein targets. ijsrset.com This can help prioritize which biological targets to investigate experimentally and provide a structural basis for its activity. ijsrset.commdpi.com

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of the compound when bound to a target protein. ijsrset.com These simulations can reveal the stability of the protein-ligand complex, key intermolecular interactions, and conformational changes, offering a more complete picture of the binding event. ijsrset.com

ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives at an early stage, helping to identify candidates with favorable pharmacokinetic profiles. ijsrset.comnih.gov

| Computational Method | Application in Drug Discovery |

| Density Functional Theory (DFT) | Analyze electronic properties, geometry, and reactivity. ijsrset.comrsc.org |

| Molecular Docking | Predict binding orientation and affinity to protein targets. ijsrset.commdpi.com |

| Molecular Dynamics (MD) Simulation | Assess the stability and dynamics of ligand-protein complexes. ijsrset.com |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles of new compounds. ijsrset.comnih.gov |

Synthesis of Functionally Tuned Derivatives

The systematic synthesis and evaluation of derivatives are central to establishing Structure-Activity Relationships (SAR). This process is essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one, a focused derivatization strategy will be a critical research direction.

Key strategies for functional tuning include:

Substitution on the Phenyl Ring: Introducing various electron-donating and electron-withdrawing groups at the ortho, meta, and para positions of the N-phenyl ring. SAR studies on related 2-phenyl-2H-indazoles have shown that electron-withdrawing substituents can be favorable for antiprotozoal activity. nih.govresearchgate.netnih.gov

Modification of the Hexahydroindazole Core: Introducing substituents on the saturated carbocyclic ring to explore how changes in stereochemistry and substitution patterns affect biological activity.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve properties like metabolic stability or target binding affinity. Azaindoles, for example, are often used as bioisosteres of indoles in medicinal chemistry. nih.gov

These efforts will generate a library of compounds for biological testing, the results of which will build a comprehensive SAR profile, guiding further optimization. dundee.ac.ukmdpi.comescholarship.org

Integration with Chemoinformatic and AI-Driven Drug Discovery Platforms

Future research should leverage these platforms for:

Virtual Screening: Using machine learning models to screen large virtual libraries of compounds to identify those most likely to be active against a specific target, prioritizing synthetic efforts. mdpi.compremierscience.com

De Novo Drug Design: Employing generative AI models to design entirely new molecules with desired properties, tailored to bind to a specific biological target. premierscience.comibm.com

Predictive Modeling: Building quantitative structure-activity relationship (QSAR) models to predict the biological activity of newly designed derivatives before they are synthesized. nih.gov AI can also predict pharmacokinetic and toxicological properties, reducing late-stage failures. researchcorridor.orgpremierscience.com

Chemoinformatic Analysis: Utilizing tools to analyze the chemical space of synthesized derivatives, compare them to known drugs, and identify key structural features associated with activity using methods like Structure-Activity Similarity (SAS) mapping. researchgate.netspringernature.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via reductive cyclization or transition metal-catalyzed reactions. For example, indazole derivatives are often prepared by forming C–N and N–N bonds in a stepwise manner without catalysts . A related pyrazolone synthesis involves refluxing phenylhydrazine with ethyl acetoacetate in acetic acid, followed by recrystallization in ethanol to achieve >95% purity (validated via TLC with toluene/ethyl acetate/water solvent systems) . Optimization strategies include adjusting stoichiometry, solvent polarity, and reaction time to minimize by-products.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

- Methodological Answer : X-ray crystallography (XRD) is essential for determining bond angles, ring conformations, and intermolecular interactions. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 10.687 Å, b = 15.264 Å, and c = 12.242 Å have been reported for structurally similar indazole derivatives . Complementary techniques include NMR (¹H/¹³C), FT-IR (to confirm carbonyl and N–H stretches), and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What pharmacological activities are associated with indazole derivatives like this compound?

- Methodological Answer : Indazole scaffolds exhibit antihypertensive, anticancer, and anti-inflammatory properties. For instance, 4,6-bis(4-fluorophenyl)-2-phenylindazol-3-one demonstrates activity in cancer models by modulating kinase pathways . Structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring (e.g., electron-withdrawing groups) enhance bioavailability and target affinity .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing enantiomers of this compound, and what chiral catalysts are effective?

- Methodological Answer : Chiral isothiourea catalysts (e.g., (R)- or (S)-2-phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole) enable enantioselective synthesis via α,β-unsaturated acylammonium intermediates. These intermediates undergo sequential nucleophilic attacks with >99% chemoselectivity, as demonstrated in benzothiazepine syntheses . Polar solvents (e.g., THF) and low temperatures (−20°C) stabilize intermediates, while chiral HPLC (e.g., Chiralpak® columns) resolves enantiomers .

Q. What strategies address contradictions in pharmacological data across studies (e.g., divergent IC₅₀ values)?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line heterogeneity) or compound purity. Rigorous validation includes:

- Standardized assays : Use WHO-certified cell lines and controls (e.g., cisplatin in cytotoxicity studies).

- Batch consistency : Monitor purity via HPLC and elemental analysis .

- Meta-analysis : Apply PICO criteria (Population, Intervention, Comparator, Outcome) to harmonize data from disparate studies .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to ATP pockets in kinases. For example, indazole derivatives show hydrogen bonding with kinase hinge regions (e.g., Thr184 in CDK2) and hydrophobic interactions with phenylalanine residues. Validation involves correlating docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values .

Key Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.